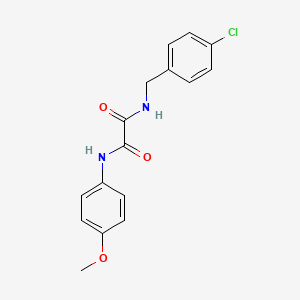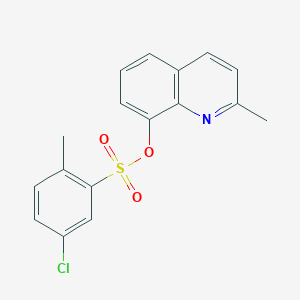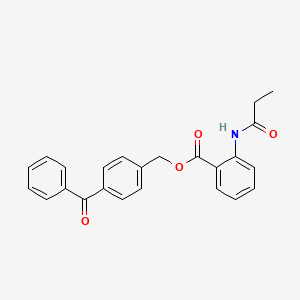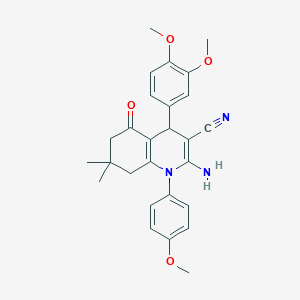![molecular formula C21H18Cl2N2O3 B5129086 5-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5129086.png)
5-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide, commonly known as DCPMF, is a chemical compound that has gained significant attention in the field of scientific research. DCPMF is a furan-based compound that possesses various biological activities and has been studied extensively for its potential therapeutic applications.
作用機序
The mechanism of action of DCPMF is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development of various diseases. DCPMF has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the development of inflammation and cancer.
Biochemical and Physiological Effects:
DCPMF has been found to possess various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the growth of tumors. DCPMF has also been found to possess anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using DCPMF in lab experiments include its ability to inhibit the activity of COX-2, its anti-inflammatory and anti-cancer properties, and its potential therapeutic applications in various fields of medicine. However, the limitations of using DCPMF in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of DCPMF. Further studies are needed to fully understand its mechanism of action and its potential therapeutic applications. Studies are also needed to determine the optimal dosage and administration of DCPMF for the treatment of various diseases. Additionally, studies are needed to determine the potential side effects and toxicity of DCPMF. Finally, studies are needed to develop more efficient and cost-effective synthesis methods for DCPMF.
Conclusion:
In conclusion, DCPMF is a furan-based compound that possesses various biological activities and has been studied extensively for its potential therapeutic applications. DCPMF has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties, and has been studied for its potential use in the treatment of neurological disorders. Although further studies are needed to fully understand its mechanism of action and its potential therapeutic applications, DCPMF holds promise as a potential therapeutic agent in various fields of medicine.
合成法
DCPMF can be synthesized through a multi-step reaction process. The first step involves the synthesis of 2,4-dichlorophenylacetic acid, which is then reacted with thionyl chloride to form 2,4-dichlorophenylacetyl chloride. The acetyl chloride is then reacted with 2-(4-morpholinyl)aniline to form the intermediate compound, which is further reacted with furan-2-carboxylic acid to produce DCPMF.
科学的研究の応用
DCPMF has been studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties. DCPMF has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
5-(2,4-dichlorophenyl)-N-(2-morpholin-4-ylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3/c22-14-5-6-15(16(23)13-14)19-7-8-20(28-19)21(26)24-17-3-1-2-4-18(17)25-9-11-27-12-10-25/h1-8,13H,9-12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHHMIXWYDPFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5129015.png)
![1-{[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5129020.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5129033.png)




![methyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5129064.png)
![2-[(acetyloxy)methyl]-6-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]tetrahydro-2H-pyran-3,4,5-triyl triacetate](/img/structure/B5129074.png)
![3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5129080.png)
![3-isobutyl-1-(2-methoxyethyl)-8-[(1-methyl-1H-indol-3-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5129094.png)

![2,7-dimethyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5129102.png)
![8-[(2-hydroxyethyl)amino]-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5129106.png)